Dibenzofuran-2-yl(triphenyl)silane

Positional isomerism Electrophilic substitution reactivity Synthetic accessibility

Dibenzofuran-2-yl(triphenyl)silane (CAS 18919-21-6; molecular formula C₃₀H₂₂OSi; MW 426.59 g/mol) is a mono-triphenylsilyl-substituted dibenzofuran derivative classified within the broader family of organosilicon compounds used as intermediates and building blocks for organic electronic materials. The compound features a single triphenylsilyl group attached at the 2-position of the dibenzofuran core, distinguishing it from di-substituted analogs such as 2,8-bis(triphenylsilyl)dibenzofuran and positional isomers like the 4-substituted variant (CAS 18866-38-1).

Molecular Formula C30H22OSi
Molecular Weight 426.6 g/mol
CAS No. 18919-21-6
Cat. No. B3336131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran-2-yl(triphenyl)silane
CAS18919-21-6
Molecular FormulaC30H22OSi
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65
InChIInChI=1S/C30H22OSi/c1-4-12-23(13-5-1)32(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-20-21-30-28(22-26)27-18-10-11-19-29(27)31-30/h1-22H
InChIKeyBPMIFJSBSOGRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran-2-yl(triphenyl)silane (CAS 18919-21-6): A Mono-Substituted Organosilicon Building Block for OLED Host Material Synthesis


Dibenzofuran-2-yl(triphenyl)silane (CAS 18919-21-6; molecular formula C₃₀H₂₂OSi; MW 426.59 g/mol) is a mono-triphenylsilyl-substituted dibenzofuran derivative classified within the broader family of organosilicon compounds used as intermediates and building blocks for organic electronic materials . The compound features a single triphenylsilyl group attached at the 2-position of the dibenzofuran core, distinguishing it from di-substituted analogs such as 2,8-bis(triphenylsilyl)dibenzofuran and positional isomers like the 4-substituted variant (CAS 18866-38-1) . It is commercially available through major chemical suppliers including Sigma-Aldrich (catalog S836990) and is primarily employed as a synthetic precursor for more complex bipolar host materials in deep-blue phosphorescent organic light-emitting diodes (PHOLEDs) [1].

Why Generic Substitution Fails for Dibenzofuran-2-yl(triphenyl)silane: Positional Isomerism and Substitution Degree Dictate Downstream Material Properties


In-class dibenzofuran-triphenylsilyl compounds cannot be freely interchanged because both the substitution position (2- vs. 4-) and the degree of silylation (mono- vs. di-substituted) profoundly influence molecular geometry, electronic structure, and ultimately device performance. The 2-position of dibenzofuran exhibits markedly higher electrophilic reactivity than the 4-position (reactivity order: 2- > 3- > 1- > 4-), directly affecting synthetic accessibility and regiochemical purity of downstream derivatives . In the context of PHOLED host design, the number of triphenylsilyl blocking groups has been demonstrated to be critical to device lifetime: introducing two triphenylsilyl units instead of one doubled the operational lifetime in triazine-based n-type hosts, as the additional bulky group enlarges intermolecular distance and suppresses detrimental molecular packing [1]. Furthermore, substitution position impacts glass transition temperature (Tg) and thermal stability of carbazole-dibenzofuran hosts, with 4-position modification yielding Tg above 130 °C . These structure-property relationships mean that selecting the correct mono-substituted 2-isomer as a building block is not interchangeable with the 4-isomer or di-substituted variants.

Dibenzofuran-2-yl(triphenyl)silane: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 2-yl vs. 4-yl Triphenylsilyl Substitution on Dibenzofuran

The 2-position of dibenzofuran is significantly more reactive toward electrophilic substitution than the 4-position, which governs synthetic accessibility of this isomer. In Friedel-Crafts acylations, the 2-position:3-position reactivity ratio ranges from 2.9 to 13.1, while the 4-position is the least reactive across all studied electrophilic substitutions . This intrinsic positional reactivity provides a synthetic advantage for producing the 2-substituted isomer with higher regiochemical purity. In contrast, the 4-substituted positional isomer (Dibenzofuran-4-yl(triphenyl)silane, CAS 18866-38-1) exhibits a reported melting point of 153–154 °C and predicted boiling point of 545.9 ± 32.0 °C, while the target compound's melting point remains unreported in public databases, indicating different solid-state packing and thermal behavior arising from the altered substitution geometry .

Positional isomerism Electrophilic substitution reactivity Synthetic accessibility

Degree of Silylation: Mono- vs. Di-Triphenylsilyl Substitution Impact on Molecular Weight and Steric Profile

Dibenzofuran-2-yl(triphenyl)silane (MW 426.59 g/mol) is a mono-substituted analog with a single triphenylsilyl blocking group, whereas 2,8-bis(triphenylsilyl)dibenzofuran (MW 685.0 g/mol) carries two such groups at the 2- and 8-positions . The 60% larger molecular weight of the di-substituted analog is consequential for vacuum thermal evaporation processing: lighter molecules typically sublime at lower temperatures, potentially reducing thermal stress during device fabrication. In triazine-dibenzofuran systems, a comparative study demonstrated that increasing the number of triphenylsilyl units from one to two doubled the device lifetime (to 2200 h at 100 cd/m²), but this was achieved in a different molecular architecture and cannot be directly extrapolated to the mono-substituted dibenzofuran scaffold [1]. The mono-substituted compound therefore occupies a distinct design space of lower steric bulk and molecular weight, offering a different balance between processability and structural complexity.

Molecular weight Steric bulk Solubility Processability

Role as Direct Synthetic Precursor to SiDBFCz Bipolar Host with Demonstrated 1000% Device Lifetime Improvement

Dibenzofuran-2-yl(triphenyl)silane serves as the key building block for synthesizing 9-(4-(triphenylsilyl)dibenzo[b,d]furan-2-yl)-9H-carbazole (SiDBFCz), a silane-based bipolar host material [1]. SiDBFCz, which incorporates the target compound's 2-(triphenylsilyl)dibenzofuran scaffold with an additional carbazole donor at the 4-position, achieved a triplet energy over 2.9 eV, external quantum efficiency (EQE) over 19% (without microcavity optimization), and more than 1000% improvement in device lifetime compared to unipolar control devices at an initial luminance of 500 cd/m² [1]. In an optimized device structure, SiDBFCz-based deep-blue PHOLEDs achieved an LT50 lifetime of 13,830 h with CIE coordinates of (0.15, 0.17) . While these performance metrics pertain to the final SiDBFCz product rather than the building block itself, they establish the critical role of the 2-(triphenylsilyl)dibenzofuran substructure in enabling high-performance host architectures.

Synthetic intermediate Bipolar host SiDBFCz Device lifetime

Physicochemical Property Profile: Lipophilicity and Polar Surface Area Differentiate Mono-Substituted 2-Isomer from Unsubstituted Dibenzofuran

The attachment of a triphenylsilyl group to the dibenzofuran core at the 2-position substantially alters physicochemical properties compared to unsubstituted dibenzofuran (CAS 132-64-9). The target compound exhibits a calculated LogP of 4.96 and a topological polar surface area (TPSA) of 13.1 Ų , whereas unsubstituted dibenzofuran has a LogP of approximately 3.4 and TPSA of 13.1 Ų [1]. The increased LogP (+~1.5 log units) reflects enhanced lipophilicity conferred by the triphenylsilyl group, which affects solubility in organic solvents and vacuum sublimation behavior. The molecular weight increases from 168.19 g/mol (dibenzofuran) to 426.59 g/mol (target compound), a 2.5-fold increase that raises the boiling point from 287–289 °C (unsubstituted dibenzofuran) to a predicted value substantially higher, though specific boiling point data for the target compound remain unpublished [1].

Lipophilicity Polar surface area Volatility Thin-film processing

Triphenylsilyl Blocking Group Effect on Intermolecular Packing and Device Stability: Class-Level Evidence from Triazine-Dibenzofuran Host Systems

Class-level evidence from triazine-based n-type hosts incorporating triphenylsilyl-dibenzofuran units demonstrates that the triphenylsilyl group functions as an effective blocking group that suppresses planar molecular packing and preserves high triplet energy [1]. In a direct comparison of two triazine hosts differing only in the number of triphenylsilyl units, the host with two triphenylsilyl groups (DimSi-DBFTrz) achieved double the device lifetime compared to the analog with one triphenylsilyl group (mSi-DiDBFTrz), with both hosts showing EQE over 20% [1]. The device with the dual triphenylsilyl host reached a lifetime of 2200 h at 100 cd/m². This class-level finding demonstrates that triphenylsilyl substitution stoichiometry directly modulates device stability, and suggests that the mono-triphenylsilyl dibenzofuran motif—as present in the target compound—provides a defined level of intermolecular spacing that can be tuned through further derivatization [2].

Blocking group Intermolecular distance Device lifetime n-type host

Optimal Application Scenarios for Dibenzofuran-2-yl(triphenyl)silane in OLED Materials Research and Industrial Procurement


Synthesis of Asymmetric Bipolar Host Materials for Deep-Blue PHOLEDs via 2-Position Derivatization

The target compound is the established synthetic precursor for SiDBFCz-type bipolar hosts, where the 2-(triphenylsilyl)dibenzofuran core is further functionalized with a carbazole donor at the 4-position to achieve bipolar charge transport characteristics [1]. The resulting SiDBFCz host delivers T₁ > 2.9 eV, EQE > 19%, and >1000% lifetime improvement over unipolar controls, with optimized devices reaching LT50 of 13,830 h [1]. Procurement of the 2-isomer building block with high regiochemical purity is essential for reproducible synthesis of this high-performance host architecture.

Controlled Mono-Functionalization of Dibenzofuran Scaffolds for Structure-Property Relationship Studies

When the research objective is systematic investigation of how the degree of triphenylsilyl substitution affects molecular packing, charge transport, and device stability, the mono-substituted 2-isomer provides a defined starting point with exactly one blocking group. Class-level evidence from triazine-dibenzofuran systems demonstrates that increasing triphenylsilyl count from one to two doubles device lifetime (to 2200 h at 100 cd/m²) [2]. Using the target compound as the mono-substituted reference point enables controlled stepwise derivatization studies without confounding effects from mixed positional isomers.

Vacuum-Processable Intermediate for Organic Electronic Device Fabrication

With a molecular weight of 426.59 g/mol—substantially lower than the di-substituted analog (685.0 g/mol)—the target compound is expected to sublime at more moderate temperatures during vacuum thermal evaporation, a key consideration for maintaining material integrity during OLED device fabrication . The compound's LogP of ~4.96 also informs solvent selection for solution-based processing and purification steps such as column chromatography .

Reference Standard for Positional Isomer Differentiation in Dibenzofuran Derivative Quality Control

Given the established positional reactivity differences (2-position >> 4-position in electrophilic substitution ), the target compound serves as a well-defined 2-substituted reference standard for analytical method development. The distinctly different melting behavior of the 4-isomer (mp 153–154 °C ) provides a clear differentiator for HPLC, DSC, or GC-MS quality control workflows aimed at verifying regiochemical purity in dibenzofuran-based material supply chains.

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